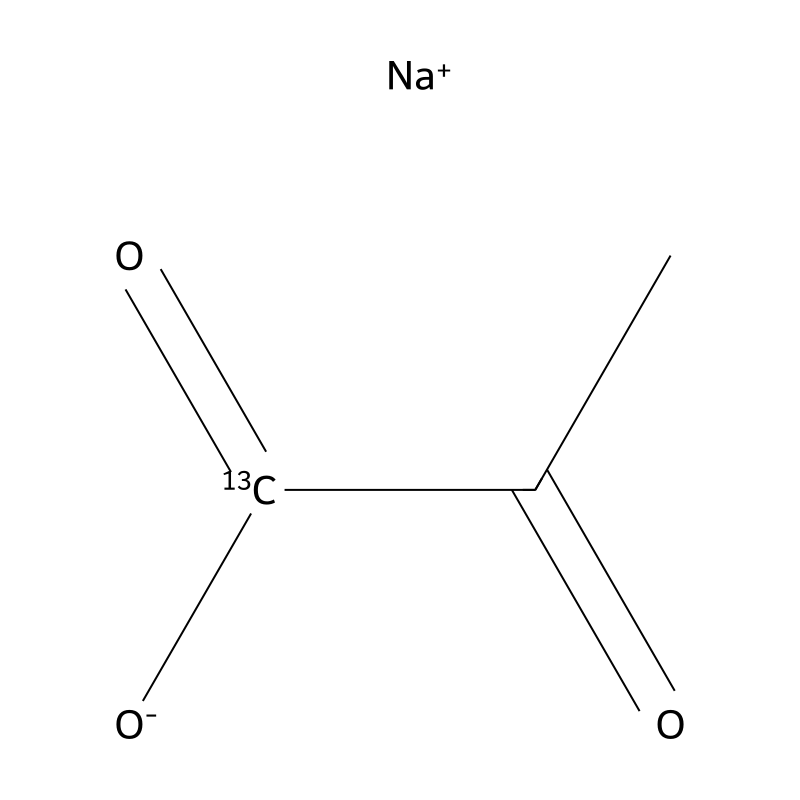

Sodium pyruvate-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium pyruvate-1-13C is a stable, isotopically labeled form of pyruvate, an essential intermediate in cellular energy metabolism. Its primary function is to serve as a high-purity tracer in metabolic studies using Magnetic Resonance Spectroscopy (MRS) and Mass Spectrometry (MS). The 13C label on the C1 carboxyl carbon allows for precise tracking of its metabolic fate. The sodium salt form is preferred for its high solubility in aqueous solutions and superior stability compared to pyruvic acid, making it highly suitable for cell culture media and in vivo formulations where pH control is critical.

References

- [1] Nelson, S. J., et al. Metabolic imaging of patients with prostate cancer using hyperpolarized [1-¹³C]pyruvate. Science translational medicine 5.198 (2013): 198ra108-198ra108.

- [2] Golman, K., et al. Molecular imaging with endogenous substances. Proceedings of the National Academy of Sciences 100.18 (2003): 10435-10439.

- [4] Wikipedia contributors. Sodium pyruvate. Wikipedia, The Free Encyclopedia. Accessed April 2026.

Substituting Sodium pyruvate-1-13C with unlabeled pyruvate is ineffective, as the latter is invisible to isotopic analysis, which is the core of its application. Furthermore, the specific C1 labeling is critical and not interchangeable with C2 or C3 labeled pyruvate. The C1 label is uniquely suited to track the decarboxylation step catalyzed by pyruvate dehydrogenase (PDH), where the label is lost as 13CO2, providing a direct measure of mitochondrial oxidative metabolism. In contrast, C2 or C3 labels are retained in acetyl-CoA and track the carbon backbone through the TCA cycle. The use of the sodium salt form over pyruvic acid is a key processability advantage, ensuring high solubility and pH neutrality in biological buffers, which is essential for reproducible cell culture and in vivo studies without causing pH-induced cellular stress.

References

- [1] Merritt, M. E., et al. Use of hyperpolarized [1-13C] pyruvate and [2-13C] pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. Magnetic resonance imaging 30.10 (2012): 1367-1372.

- [2] Schroeder, M. A., et al. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences 105.34 (2008): 12051-12056.

- [3] Lee, S., et al. Comparative evaluation of hyperpolarized [13C] pyruvate and [13C] lactate for imaging neuronal and glioma metabolism. Communications biology 7.1 (2024): 23.

- [5] Zamboni, N., et al. 13C-Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich. Accessed April 2026.

Enables Direct Quantification of Pyruvate Dehydrogenase (PDH) vs. Lactate Dehydrogenase (LDH) Flux

The C1-label is essential for differentiating two critical metabolic pathways. In hyperpolarized 13C MRI, the conversion of [1-13C]pyruvate to [1-13C]lactate via LDH is a key biomarker for aggressive tumors. Concurrently, entry into the TCA cycle via PDH results in the decarboxylation of the C1 position, releasing the label as detectable [13C]bicarbonate. This allows for a direct, quantitative measurement of the lactate-to-bicarbonate ratio, which reflects the balance between glycolytic fermentation and mitochondrial oxidation. Using a C2-labeled pyruvate would not provide this clear distinction, as the C2 carbon is retained in acetyl-CoA and its signal is not immediately lost upon PDH action.

| Evidence Dimension | Metabolic Fate of 13C Label |

| Target Compound Data | Signal from [1-13C]Lactate (LDH flux) and [13C]Bicarbonate (PDH flux) are simultaneously detectable. |

| Comparator Or Baseline | [2-13C]Pyruvate: The 13C label is retained in [2-13C]acetyl-CoA after PDH action, preventing a direct signal of decarboxylation. |

| Quantified Difference | Provides a unique ratiometric output (Lactate/Bicarbonate) unavailable with other pyruvate isotopologues. |

| Conditions | In vivo hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging (MRSI) in preclinical and clinical cancer models. |

This specific labeling pattern is required to accurately quantify the Warburg effect, a primary application driving procurement for cancer research and diagnostics.

Superior Signal Lifetime (T1 Relaxation) for In Vivo Hyperpolarized MRI

The procurement suitability of a hyperpolarized tracer is critically dependent on its spin-lattice relaxation time (T1), which dictates the usable imaging window. The carboxyl C1 carbon in pyruvate has a significantly long T1 relaxation time, reported to be ~70 seconds at 3T and ~65 seconds at 4.7T in aqueous solution. This is substantially longer than many other biologically relevant labeled metabolites. For example, while hyperpolarized [1-13C]lactate can also be used, its shorter T1 and larger endogenous pool reduce signal sensitivity compared to pyruvate. This extended T1 for [1-13C]pyruvate allows sufficient time for dissolution, quality control, injection, and metabolic conversion while retaining a high level of polarization for detection.

| Evidence Dimension | Spin-Lattice Relaxation Time (T1) post-hyperpolarization |

| Target Compound Data | ~65-70 seconds in aqueous solution at clinical field strengths (3T-4.7T). |

| Comparator Or Baseline | Hyperpolarized [1-13C]Lactate: Has a markedly reduced signal sensitivity in vivo due in part to a shorter T1. |

| Quantified Difference | Provides a longer observable time window compared to its own metabolic products and other tracers like lactate, enabling more robust in vivo imaging. |

| Conditions | Dissolution Dynamic Nuclear Polarization (DNP) for in vivo MRI applications. |

A longer T1 is a critical precursor property that directly translates to a higher signal-to-noise ratio and a longer, more reliable imaging window for demanding in vivo experiments.

Superior Handling and Formulation Properties as a pH-Neutral Salt

Sodium pyruvate is a stable, white crystalline solid with high solubility in water (reported as 32-47 g/100 mL), forming a near-neutral pH solution. This is a significant handling and processability advantage over its acidic counterpart, pyruvic acid. Pyruvic acid is a liquid with a low pKa (~2.5), requiring careful and precise buffering to achieve a physiological pH for cell culture or in vivo injection. The use of the sodium salt form eliminates this complex pH adjustment step, reducing the risk of formulation errors and preventing pH-induced toxicity or metabolic artifacts in sensitive biological systems.

| Evidence Dimension | Solubility and pH in Aqueous Solution |

| Target Compound Data | High solubility (e.g., >300 g/L) and forms a near-neutral pH solution. |

| Comparator Or Baseline | [1-13C]Pyruvic Acid: Liquid, acidic (pKa ~2.5), requires significant buffering for biological use. |

| Quantified Difference | Eliminates the need for neutralization/buffering steps required for pyruvic acid. |

| Conditions | Preparation of solutions for cell culture media or intravenous injection. |

This simplifies experimental workflows, improves reproducibility, and reduces the risk of artifacts, making it the preferred form for virtually all biological applications.

Oncology: In Vivo Imaging of Tumor Metabolism with Hyperpolarized MRI

This compound is the material of choice for non-invasively assessing tumor aggressiveness and response to therapy. The C1 label enables the simultaneous measurement of [1-13C]lactate production (a hallmark of the Warburg effect) and [13C]bicarbonate production (a measure of mitochondrial function). The superior T1 relaxation time of the C1 carbon ensures a strong and lasting signal, which is critical for generating high-quality metabolic images in preclinical and clinical settings.

Metabolic Flux Analysis (MFA): Quantifying Mitochondrial Activity in Cell Culture

When studying cellular metabolism, the C1 label provides an unambiguous way to measure flux through pyruvate dehydrogenase (PDH). The loss of the 13C label as CO2 upon entry into the TCA cycle is directly quantifiable via mass spectrometry or NMR. The high solubility and pH neutrality of the sodium salt form make it ideal for direct addition to cell culture media without disrupting physiological conditions, ensuring reproducible results.

Cardiology and Neurology: Probing Organ-Specific Energy Metabolism

In tissues like the heart and brain, understanding the balance between different energy substrates is critical. [1-13C]pyruvate is used to precisely measure PDH flux, a key regulatory point in cardiac and neuronal energy metabolism. This allows researchers to investigate metabolic changes in conditions such as ischemia, heart failure, and neurodegenerative diseases, where mitochondrial function is often impaired.

References

- [1] Chaumeil, M. M., et al. Enhancing Cancer Diagnosis with Real-Time Feedback: Tumor Metabolism through Hyperpolarized 1- 13 C Pyruvate MRSI. Cancers 15.9 (2023): 2530.

- [2] Granlund, K. L., et al. Hyperpolarized [1-13C]-Pyruvate Magnetic Resonance Spectroscopic Imaging of Prostate Cancer In Vivo Predicts Efficacy of Targeting the Warburg Effect. Tomography 2.2 (2016): 117-124.

- [3] Ardenkjær-Larsen, J. H., et al. Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate. Seminars in nuclear medicine 45.5 (2015): 366-371.

- [4] Lee, B. L., et al. Spatial distribution of hyperpolarized [1- 13 C]pyruvate MRI and metabolic PET in the human brain. Neuroimage 298 (2024): 120875.

- [5] Blazey, T., et al. Metabolite-Specific Echo-Planar Imaging of Hyperpolarized [1-13C] Pyruvate at 4.7 T. Magnetochemistry 7.9 (2021): 128.

- [6] Schroeder, M. A., et al. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences 105.34 (2008): 12051-12056.

- [7] Jin, E. S., et al. Metabolism of hyperpolarized [1‐13C]pyruvate through alternate pathways in rat liver. NMR in biomedicine 29.8 (2016): 1096-1104.

- [9] Wikipedia contributors. Sodium pyruvate. Wikipedia, The Free Encyclopedia. Accessed April 2026.